molecular formula C20H19NO4 B12947217 2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12947217
M. Wt: 337.4 g/mol
InChI Key: WJUOOLKIMFEEQJ-UHFFFAOYSA-N
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Description

2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science . This compound, in particular, combines the structural features of chromenes and amino acids, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

The synthesis of 2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be achieved through various synthetic routes. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with cellular receptors or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-((2-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-2-14-7-3-5-9-17(14)21-19(22)13-25-20(23)16-11-15-8-4-6-10-18(15)24-12-16/h3-11H,2,12-13H2,1H3,(H,21,22)

InChI Key

WJUOOLKIMFEEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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